![molecular formula C10H15NO2 B1306467 2-[1-(2-羟基-乙氨基)-乙基]-苯酚 CAS No. 578706-01-1](/img/structure/B1306467.png)

2-[1-(2-羟基-乙氨基)-乙基]-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

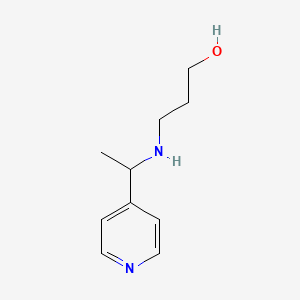

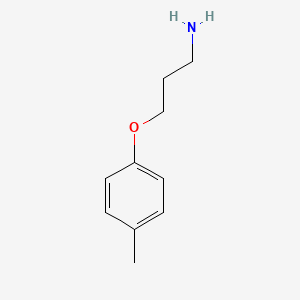

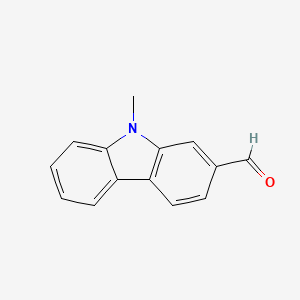

“2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol” is a chemical compound with the molecular formula C10H15NO2 . It is a specialty product used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol” were not found, it’s worth noting that similar compounds such as piperazine derivatives have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The molecular weight of “2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol” is 181.23 . Other physical and chemical properties were not found in the search results.科学研究应用

Application in Cardiovascular Research

Summary of the Application

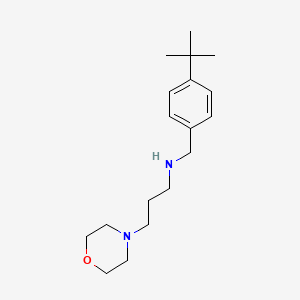

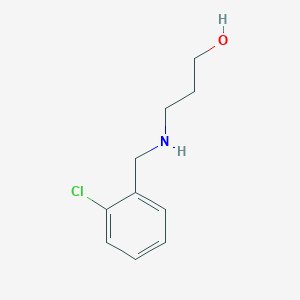

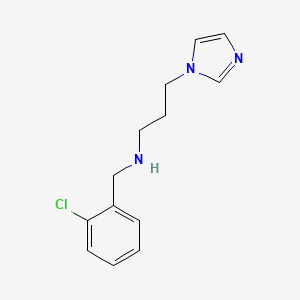

The compound “2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol” has been used in the synthesis of new aminopropan-2-ol derivatives with cardiovascular activity . This compound became a lead structure for further investigations .

Methods of Application

The compound was synthesized and tested for its electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity .

Results or Outcomes

The compound possesses α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol, which is a very effective compound in the treatment of such cardiovascular diseases as hypertension, heart failure, and stable angina pectoris .

Application in Bioconjugation and Smart Delivery

Summary of the Application

Cyclic anhydrides, including “2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol”, are potent tools for bioconjugation, therefore they are broadly used in the functionalization of biomolecules and carriers .

Methods of Application

The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used . Therefore, their application in smart delivery systems has become very important .

Results or Outcomes

The use of cyclic anhydrides as pH-sensitive linkers, their differences in reactivity, and the latest applications found in bioconjugation chemistry, or chemical biology, and when possible, in drug delivery, have been covered .

Application in Synthesis of New Propanolamines

Summary of the Application

The compound has been used in the synthesis of new aminopropan-2-ol derivatives . This compound became a lead structure for further investigations .

Results or Outcomes

Application in Antibacterial Activity

Summary of the Application

Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .

Methods of Application

Poly (HEMA- co -DEAEM) samples obtained were characterized by FTIR, HNMR spectroscopies . Thermal properties investigated by TGA/DTA analyses proved the thermal stability of the obtained copolymers .

Results or Outcomes

Overall, microbial activity assays demonstrated that, novel copolymers synthesized exert good antibacterial activity against tested bacteria and Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL .

属性

IUPAC Name |

2-[1-(2-hydroxyethylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVPEJPVQMCRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390048 |

Source

|

| Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |

CAS RN |

578706-01-1 |

Source

|

| Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)